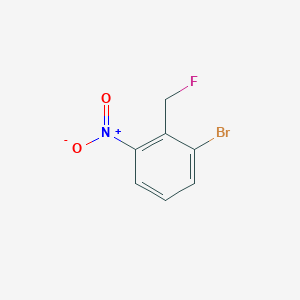
1-Bromo-2-(fluoromethyl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(fluoromethyl)-3-nitrobenzene, also known as 1-fluoro-2-bromo-3-nitrobenzene or FBN, is an organic compound that has been used in various scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 56-58°C. FBN has been used in numerous studies for its unique properties, including its ability to act as an oxidizing agent and its ability to undergo a variety of reactions.
Aplicaciones Científicas De Investigación
Synthesis of Radioactive Tracers
The compound plays a critical role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radioactive tracer used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence, starting with fluorination of a precursor compound to produce 1-bromo-3-[18F]-fluoropropane, which is then reacted with diisopropylethylamine and potassium iodide to yield [18F]FP-β-CIT (Klok et al., 2006).
Material Science and Solar Cells Improvement
In material science, 1-Bromo-2-(fluoromethyl)-3-nitrobenzene is used to improve the electron transfer process in polymer solar cells (PSCs). Its addition to the poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) active layer of PSCs optimizes device performance, enhancing power conversion efficiency by forming electron transfer complexes (Fu et al., 2015).
Chemical Synthesis and Molecular Study
The compound is investigated for its potential in creating complex chemical structures and studying molecular interactions. For instance, its derivatives are analyzed for their anisotropic displacement parameters, providing insights into molecular structure and behavior under various conditions (Mroz et al., 2020).
Organic Chemistry and Reaction Mechanisms
In organic chemistry, this compound's derivatives exhibit interesting behaviors when reacting with alkyllithium compounds, leading to the formation of complex organic compounds. These reactions offer valuable insights into the mechanisms of organic synthesis and the properties of atropisomers (Leroux et al., 2005).
Photodissociation Studies
Photofragment translational spectroscopy studies utilize this compound to understand the photodissociation mechanisms of aromatic compounds, providing valuable data on energy distribution and reaction dynamics upon UV irradiation (Gu et al., 2001).
Propiedades
IUPAC Name |
1-bromo-2-(fluoromethyl)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWGKSHOIHAFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CF)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/no-structure.png)
![2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2802562.png)


![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)



![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
